2,5-Dimethoxy-6-fluorophenylboronic acid

説明

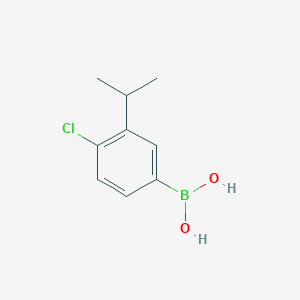

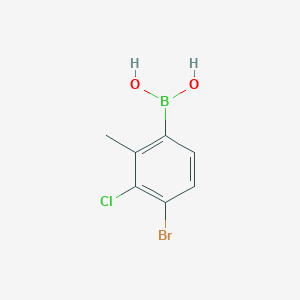

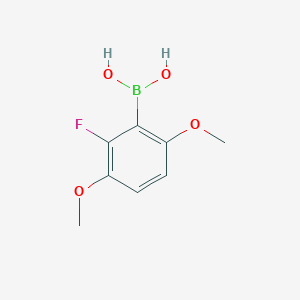

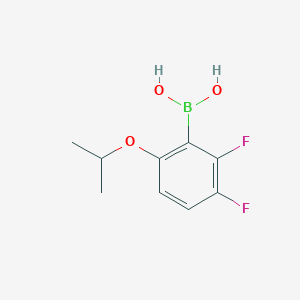

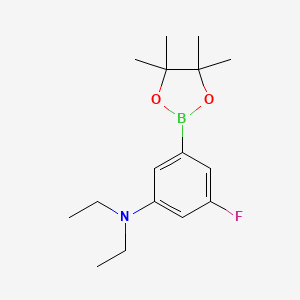

2,5-Dimethoxy-6-fluorophenylboronic acid is a chemical compound with the CAS Number: 2121511-38-2 . It has a molecular weight of 199.97 and its IUPAC name is (2-fluoro-3,6-dimethoxyphenyl)boronic acid .

Molecular Structure Analysis

The molecular formula of this compound is C8H10BFO4 . The InChI Code is 1S/C8H10BFO4/c1-13-5-3-4-6 (14-2)8 (10)7 (5)9 (11)12/h3-4,11-12H,1-2H3 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C .科学的研究の応用

Synthesis and Structural Analysis

This compound is used in the synthesis of ortho-functionalized arylboronic acids and derivatives such as 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, which exhibit significant rotational barriers around the aryl bond. Such compounds are essential in studying molecular structures and understanding the steric and electronic effects in boron-containing molecules (Da̧browski et al., 2007).

Crystal Engineering

The influence of ortho-alkoxy substituents on the crystal structure of phenylboronic acids has been studied extensively. This research aims to design novel boronic acids with monomeric structures, which are crucial for crystal engineering and material science applications. The study found that disubstituted species like 2,6-dimethoxyphenylboronic acid demonstrate a variety of intermolecular interactions, indicating potential applications in designing new materials and understanding polymorphism (Cyrański et al., 2012).

Surface Chemistry

Research on the adsorption mechanism of phenylboronic acids, including fluoro analogues, on surfaces using spectroscopic methods like FT-IR, Raman, and SERS, provides insights into how these compounds interact with metal surfaces. This knowledge is critical in developing sensors, catalytic systems, and understanding surface-mediated reactions (Piergies et al., 2013).

Environmental Research

The compound has been utilized in synthesizing mono- and dimethoxylated polychlorinated biphenyl (PCB) derivatives, starting from fluoroarene derivatives. These derivatives are crucial for studying the environmental impact and toxicity of PCBs, which are significant pollutants (Dhakal et al., 2019).

Polymorphism and Crystal Stability

The additive crystallization approach using 2,6-dimethoxyphenylboronic acid explores polymorph control in phenylboronic acids. This research is fundamental in pharmaceuticals, where crystal form can significantly affect drug properties and stability. Surfactants used in the study facilitated the crystallization of metastable forms, shedding light on controlling crystallization outcomes in drug development (Semjonova & Be̅rziņš, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective clothing and eye protection .

作用機序

Target of Action

The primary target of 2,5-Dimethoxy-6-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by this compound . The reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group is involved in the transmetalation step of this reaction .

Pharmacokinetics

The compound is a solid at room temperature and is typically stored at 2-8°c . These properties may influence its bioavailability.

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . On a cellular level, the effects would depend on the specific context in which the reaction is being used.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is generally environmentally benign and its properties have been tailored for application under specific SM coupling conditions . Additionally, the compound’s stability may be affected by storage conditions, as it is typically stored at 2-8°C .

特性

IUPAC Name |

(2-fluoro-3,6-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIRUPNSDJXFPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244833 | |

| Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-38-2 | |

| Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)